Dmxb-A
Overview
Description
DMXB-A is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine (nACh) receptor agonist . It has demonstrated memory and cognition enhancement activity in human clinical trials . It has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .
Molecular Structure Analysis
DMXB-A is a derivative of the natural product anabaseine that acts as a partial agonist at neural nicotinic acetylcholine receptors (nAChRs) . It binds to both the α4β2 and α7 subtypes . The chemical formula of DMXB-A is C19H20N2O2 .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Neuroscience and Psychiatry .
Summary of the Application
Dmxb-A has been shown to enhance memory and cognitive function. It has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .
Methods of Application or Experimental Procedures
Dmxb-A is a derivative of the natural product anabaseine that acts as a partial agonist at neural nicotinic acetylcholine receptors (nAChRs). It binds to both the α4β2 and α7 subtypes, but activates only the α7 to any significant extent .
Results or Outcomes
Activation of the α7 nAChR has been shown to have neuroprotective effects and to improve cognitive function, making it an attractive target for drug development .
Treatment of Schizophrenia
Specific Scientific Field
This application falls under the field of Psychiatry .
Summary of the Application
Dmxb-A is being investigated for the treatment of schizophrenia .
Methods of Application or Experimental Procedures
In a clinical trial, 12 non-smoking subjects diagnosed with schizophrenia each received 3 daily treatments. The treatments consisted of 150mg of DMXBA, with another dose of 75mg administered 2 hours later, 75mg of DXMBA, with another dose of 37.5mg administered 2 hours later, and a placebo treatment .
Results or Outcomes
A P50 auditory-evoked test measured a significant effect on sensory gating, and a Repeatable Battery for Assessment of Neuropsychological Status test measured a significant effect on neurocognition .
Treatment of Alzheimer’s Disease
Specific Scientific Field
This application falls under the field of Neurology .
Summary of the Application
Dmxb-A is being investigated for the treatment of Alzheimer’s disease .
Methods of Application or Experimental Procedures
Several studies have investigated the effects of Dmxb-A in various animal models of neurodegenerative diseases, including Alzheimer’s disease .
Results or Outcomes
Dmxb-A has been shown to have anti-inflammatory and neuroprotective effects, and to improve cognitive function .
Treatment of Rheumatoid Arthritis
Specific Scientific Field
This application falls under the field of Rheumatology .
Summary of the Application
A recent study investigated the cholinergic anti-inflammatory pathway (CAP) in rheumatoid arthritis (RA). They used the α7 nicotinic acetylcholine receptor (α7nAChR) agonist Dmxb-A to study its role in reducing synovial inflammation in a mice model of collagen-induced arthritis (CIA) .
Methods of Application or Experimental Procedures
The study used Dmxb-A to lessen inflammation and reduce monocyte infiltration into the synovium .
Results or Outcomes
This study highlights a new mechanism by which cholinergic signaling can mitigate synovial inflammation in RA .
Treatment of Parkinson’s Disease
Specific Scientific Field
This application falls under the field of Neurology .
Summary of the Application
Dmxb-A is being investigated for the treatment of Parkinson’s disease .
Methods of Application or Experimental Procedures
Several studies have investigated the effects of Dmxb-A in various animal models of neurodegenerative diseases, including Parkinson’s disease .
Results or Outcomes
Dmxb-A has been shown to have anti-inflammatory and neuroprotective effects, and to improve cognitive function .
Treatment of Multiple Sclerosis
Specific Scientific Field
This application falls under the field of Neurology .
Summary of the Application
Dmxb-A is being investigated for the treatment of multiple sclerosis .
Methods of Application or Experimental Procedures
Several studies have investigated the effects of Dmxb-A in various animal models of neurodegenerative diseases, including multiple sclerosis .
Results or Outcomes
Dmxb-A has been shown to have anti-inflammatory and neuroprotective effects, and to improve cognitive function .
Future Directions
DMXB-A has been shown to enhance memory and cognitive function and has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders . It is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia .
properties
IUPAC Name |
3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.2ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;;/h3,6-9,11-13H,4-5,10H2,1-2H3;2*1H/b15-11+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKYFUGAAFLYJL-BXGYHSFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GTS-21 dihydrochloride | |
CAS RN |
156223-05-1 | |
Record name | 3-(2,4-dimethoxybenzylidene)anabaseine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156223051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.